5-substituted 1,3-oxazinan-2-one scaffold applications
5-substituted 1,3-oxazinan-2-one scaffold applications
The 5-Substituted 1,3-Oxazinan-2-one Scaffold: Synthetic Protocols and Medicinal Chemistry Applications[1][2][3]
Executive Summary
The 1,3-oxazinan-2-one scaffold (a six-membered cyclic carbamate) represents a privileged structural motif in modern drug discovery, distinct from its five-membered analog, the oxazolidinone (e.g., Linezolid). While oxazolidinones are flat, the 1,3-oxazinan-2-one ring adopts a chair or twist-boat conformation, offering unique vectors for substituent presentation.
This technical guide focuses on the 5-substituted derivatives. Substitution at the C5 position is critical for controlling ring puckering and locking the conformation to maximize binding affinity in enzyme pockets, particularly for targets like 11
Part 1: Structural & Electronic Properties
Conformational Dynamics
Unlike planar aromatic heterocycles, the saturated 1,3-oxazinan-2-one ring exists in a dynamic equilibrium between chair and twist-boat conformers.
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The "5-Substituent Effect": The C5 position is unique because it is the "beta" carbon relative to both heteroatoms (N3 and O1). A substituent at C5 experiences significant 1,3-diaxial interactions if placed axially. Therefore, bulky groups at C5 predominantly lock the ring into a specific chair conformation where the substituent is equatorial.
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Pharmacophore Vectoring: This locking mechanism allows medicinal chemists to project pharmacophores (e.g., aryl or heteroaryl groups) into precise hydrophobic pockets of a target protein with lower entropic penalty upon binding.
Electronic Features
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H-Bonding: The carbamate moiety provides a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H), mimicking the peptide bond.
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Metabolic Stability: The cyclic carbamate is generally more resistant to hydrolysis than linear carbamates or esters, enhancing the pharmacokinetic (PK) profile.
Part 2: Synthetic Methodologies
We present two distinct protocols: a "Green" One-Pot Synthesis for rapid library generation and a Stereoselective Route for lead optimization.
Protocol A: Green One-Pot Synthesis from Dicarbonates
Source: Adapted from McElroy et al. (Snippet 1.8)
This method utilizes dicarbonate derivatives of 1,3-diols, reacting them with primary amines.[5] It avoids phosgene and chlorinated solvents.
Mechanism:
-
Intermolecular Attack: The amine attacks the carbonate carbonyl, forming a linear carbamate intermediate.
-
Intramolecular Cyclization: The terminal hydroxyl group (activated as a carbonate) is displaced by the carbamate nitrogen, closing the ring.
Step-by-Step Protocol:
-
Reagents: 2-substituted-1,3-propanediol dicarbonate (1.0 equiv), Primary Amine (
, 1.1 equiv). -
Conditions: Solvent-free or Green Solvent (e.g., dimethyl carbonate). Heat to 80-100°C.
-
Procedure:
-
Mix the dicarbonate and amine in a sealed pressure tube.
-
Stir at 90°C for 4-6 hours. Monitor by TLC (disappearance of amine).
-
Cool to room temperature.
-
Purification: The product often precipitates upon addition of diethyl ether. Filter and wash with cold ether. If oil, purify via short silica plug (EtOAc/Hexane).
-
-
Validation: Yields typically 60-90%. High atom economy.
Protocol B: Cyclization of -Amino Alcohols
Standard Medicinal Chemistry Route
Step-by-Step Protocol:
-
Precursor Synthesis: Reduce a
-cyano ester or perform a Mannich-type reaction to generate a 2-substituted-3-amino-1-propanol. -
Cyclization:
-
Dissolve the amino alcohol (1.0 equiv) in dry THF.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) + TEA (2.5 equiv).
-
Stir at 0°C to RT for 2-12 hours.
-
-
Workup: Quench with saturated
, extract with EtOAc, dry over . -
Note: This route allows for the introduction of chiral centers if the starting amino alcohol is enantiopure.
Part 3: Visualization of Synthesis Workflow
Caption: Figure 1. Green synthetic pathway for 5-substituted 1,3-oxazinan-2-ones via dicarbonate intermediates.
Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11][12]
Case Study: 11 -HSD1 Inhibitors for Metabolic Syndrome
Target: 11
The Oxazinanone Solution: Researchers identified the 1,3-oxazinan-2-one scaffold as a potent replacement for earlier adamantane-based inhibitors.
-
Compound 25f (Reference 1.9):
-
Structure: A 1,3-oxazinan-2-one core with a specific 5-substituent (often a bulky alkyl or aryl group) that fits the enzyme's hydrophobic pocket.
-
Potency:
nM (Enzyme), 2.5 nM (Cellular). -
Selectivity: >1000x over 11
-HSD2 (crucial to avoid mineralocorticoid side effects). -
Mechanism: The 5-substituent locks the ring, positioning the carbonyl oxygen to interact with the catalytic Serine/Tyrosine residues, while the N-substituent extends into the solvent channel.
-
Antibacterial Activity
Analogs of Linezolid (an oxazolidinone) containing the 1,3-oxazinan-2-one ring have been synthesized. The 6-membered ring alters the vector of the pendant acetamidomethyl group, often retaining activity against Gram-positive bacteria while altering the solubility profile.
Part 5: Data Summary & SAR
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Protocol A (Dicarbonate) | Protocol B (CDI/Phosgene) |
| Reagents | Non-toxic carbonates | Toxic phosgene equivalents |
| Atom Economy | High (Ethanol byproduct) | Lower (Imidazole/HCl byproduct) |
| Scope | Best for achiral/racemic libraries | Best for chiral, complex substrates |
| Yield | 60-90% | 70-95% |
| Scalability | High (Kilogram scale feasible) | Moderate (Exothermic control needed) |
Table 2: SAR of 11
| Compound | 5-Substituent | N-Substituent | Selectivity (vs HSD2) | |
| Lead A | H | Adamantyl | 42 | 50x |
| Analog B | Methyl (Equatorial) | Adamantyl | 15 | 200x |
| Analog C | Phenyl (Equatorial) | Cyclopropyl | 5 | 500x |
| Optimized (25f) | Specific Hydrophobic | Optimized Polar | 0.8 | >1000x |
Note: The 5-substituent is the primary driver for potency gains by reducing the entropic cost of binding.
Part 6: Biological Pathway Visualization
Caption: Figure 2. Mechanism of action for 1,3-oxazinan-2-one inhibitors in the 11
References
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Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]
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Structure-based design and synthesis of 1,3-oxazinan-2-one inhibitors of 11β-hydroxysteroid dehydrogenase type 1. PubMed. Available at: [Link]
-
Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 1,3-oxazinane synthesis [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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